3,6-Dichloro-5-nitropyridin-2(1H)-one
Description
3,6-Dichloro-5-nitropyridin-2(1H)-one is a nitro-substituted pyridinone derivative featuring chlorine atoms at the 3- and 6-positions. Its molecular formula is C₅H₂Cl₂N₂O₃, with a molecular weight of 221.0 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, NO₂) and a ketone moiety, making it highly reactive in electrophilic and nucleophilic reactions.
Properties
Molecular Formula |
C5H2Cl2N2O3 |
|---|---|
Molecular Weight |
208.98 g/mol |
IUPAC Name |
3,6-dichloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H,8,10) |
InChI Key |
QKDDUPHWZBYTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-nitropyridin-2(1H)-one typically involves the nitration of 3,6-dichloropyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3,6-Dichloro-5-nitropyridin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3,6-diamino-5-nitropyridin-2(1H)-one or 3,6-dithio-5-nitropyridin-2(1H)-one.
Reduction: Formation of 3,6-dichloro-5-aminopyridin-2(1H)-one.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the pyridin-2(1H)-one core but differ in substituent positions and functional groups:
Key Observations:
- Electron-Withdrawing Effects: The dual Cl and NO₂ groups in the target compound create a highly electron-deficient ring, favoring reactions like nucleophilic aromatic substitution. In contrast, amino-substituted analogues (e.g., ) exhibit enhanced nucleophilicity.
Spectroscopic Characterization
NMR data for related compounds (e.g., ) reveal distinct shifts influenced by substituents:



- Chlorine : Deshields adjacent protons (e.g., δ 8.2–8.5 ppm for H-4 in 5-chloro derivatives).
- Nitro Group : Causes significant downfield shifts in ¹³C NMR (e.g., C-5 at δ 150–155 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
